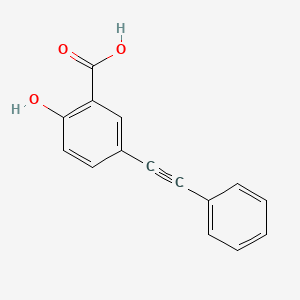

2-Hydroxy-5-(phenylethynyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

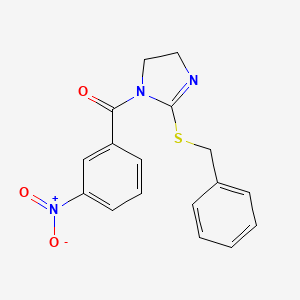

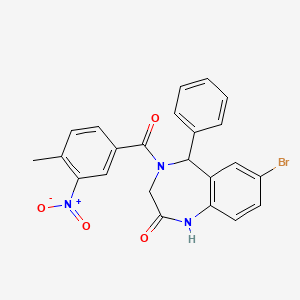

2-Hydroxy-5-(phenylethynyl)benzoic acid is a chemical compound with the molecular formula C15H10O3 . It has a molecular weight of 238.24 . This compound is used as a reagent in the preparation of hGPR54 agonists, which may be used in the modulation of testosterone levels in male mammals .

Molecular Structure Analysis

The InChI code for 2-Hydroxy-5-(phenylethynyl)benzoic acid is 1S/C15H10O3/c16-14-9-8-12(10-13(14)15(17)18)7-6-11-4-2-1-3-5-11/h1-5,8-10,16H,(H,17,18) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

2-Hydroxy-5-(phenylethynyl)benzoic acid is a solid at room temperature . It has a molecular weight of 238.24 and a molecular formula of C15H10O3 .Wissenschaftliche Forschungsanwendungen

Electrochemical Studies

The electrochemical behavior of compounds similar to 2-Hydroxy-5-(phenylethynyl)benzoic acid has been explored, revealing insights into their reduction mechanisms. For example, Mandić et al. (2004) studied the electrochemical reduction of azo bond-containing benzoic acids, proposing a mechanism involving hydrazone tautomers and leading to amino salicylic and sulfanilic acids (Mandić et al., 2004).

Mass Spectrometry Applications

Benzoic acid derivatives, such as 2-Hydroxy-5-(phenylethynyl)benzoic acid, have been utilized in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). Karas et al. (1993) found that certain benzoic acid derivatives improve ion yields and signal-to-noise ratios in MALDI-MS, particularly for high-mass range analytes (Karas et al., 1993).

Antioxidant Activity

Bioactive phenyl ether derivatives related to 2-Hydroxy-5-(phenylethynyl)benzoic acid have been isolated from marine-derived fungi, exhibiting strong antioxidant activities. Xu et al. (2017) reported compounds with antioxidant properties comparable to ascorbic acid (Xu et al., 2017).

Magnetic Properties

Research on linear trinuclear cobalt clusters with 5-fluoro-2-hydroxy-benzoic acid, a compound structurally similar to 2-Hydroxy-5-(phenylethynyl)benzoic acid, has shown the transfer of magnetic interaction. Li et al. (2014) indicated antiferromagnetic coupling interactions in such compounds (Li et al., 2014).

Synthesis and Characterization

The synthesis and characterization of azo-benzoic acids, which are related to 2-Hydroxy-5-(phenylethynyl)benzoic acid, have been undertaken to understand their solution behavior and molecular structures. Baul et al. (2009) used NMR, UV–VIS, and IR spectroscopic techniques for this purpose (Baul et al., 2009).

Biosynthesis Studies

Compounds like 3,5-AHBA, a precursor to 2-Hydroxy-5-(phenylethynyl)benzoic acid, are crucial in biosynthesis pathways for various natural products. Kang et al. (2012) covered the biosynthesis of AHBA-derived natural products from molecular genetics and biochemical perspectives (Kang et al., 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-hydroxy-5-(2-phenylethynyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-14-9-8-12(10-13(14)15(17)18)7-6-11-4-2-1-3-5-11/h1-5,8-10,16H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDHRTJLNUICNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC(=C(C=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-(phenylethynyl)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dimethyl-8-phenylthieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-4(6H)-one](/img/structure/B2849954.png)

![4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2849959.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate](/img/structure/B2849968.png)

![N-[3-[(4-methoxyphenyl)methylamino]quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2849970.png)

![(1R,5S)-8-((2-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2849974.png)